molecular formula C8H16N2O2 B1389389 3-[(Tetrahydro-2-furanylmethyl)amino]propanamide CAS No. 1040688-88-7

3-[(Tetrahydro-2-furanylmethyl)amino]propanamide

Cat. No.: B1389389
CAS No.: 1040688-88-7
M. Wt: 172.22 g/mol
InChI Key: INOLLFDRRIHKGC-UHFFFAOYSA-N
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Description

3-[(Tetrahydro-2-furanylmethyl)amino]propanamide is a propanamide derivative featuring a tetrahydrofuranmethyl-substituted amino group at the 3-position. The tetrahydrofuran (THF) ring in the substituent may enhance solubility in polar solvents due to its oxygen-containing heterocycle.

Properties

IUPAC Name

3-(oxolan-2-ylmethylamino)propanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H16N2O2/c9-8(11)3-4-10-6-7-2-1-5-12-7/h7,10H,1-6H2,(H2,9,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

INOLLFDRRIHKGC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(OC1)CNCCC(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H16N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

172.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Method Overview

This method involves the nucleophilic substitution of a suitable precursor, typically a halogenated propanamide derivative, with a tetrahydro-2-furanylmethylamine or its derivatives.

Step-by-step Process

  • Preparation of the halogenated precursor: Synthesis begins with the halogenation (chlorination or bromination) of a protected or unprotected 3-aminopropanamide.
  • Nucleophilic substitution: The tetrahydro-2-furanylmethylamine, obtained via reduction or other methods, is reacted with the halogenated precursor under basic conditions, facilitating nucleophilic attack on the halogen-bearing carbon.
  • Deprotection and purification: Protective groups are removed, and the product is purified via chromatography or recrystallization.

Reaction Conditions

Parameter Details
Solvent Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)
Temperature 25°C to 80°C
Catalyst None typically required
Reaction Time 12–24 hours

Advantages

  • High specificity and yield.
  • Suitable for large-scale synthesis.

Reductive Amination Strategy

Method Overview

This approach involves the reductive amination of a suitable aldehyde or ketone intermediate with tetrahydro-2-furanylmethylamine.

Step-by-step Process

  • Preparation of the aldehyde intermediate: Synthesis of 3-oxopropanamide or related derivatives.
  • Amination step: Reaction of the aldehyde with tetrahydro-2-furanylmethylamine in the presence of a reducing agent such as sodium cyanoborohydride or hydrogenation catalysts.
  • Purification: The resulting amino compound is purified through chromatography.

Reaction Conditions

Parameter Details
Solvent Methanol or ethanol
Temperature 0°C to room temperature
Reducing Agent Sodium cyanoborohydride
Reaction Time 8–16 hours

Advantages

  • Mild reaction conditions.
  • High selectivity for the amino derivative.

Catalytic Hydrogenation and Cyclization

Method Overview

This multi-step process involves hydrogenation of precursor compounds followed by cyclization to form the tetrahydrofuran ring attached to the amino group.

Step-by-step Process

  • Hydrogenation: Using a ruthenium or palladium catalyst under pressure (~10 bar) to reduce precursor molecules, forming the tetrahydrofuran ring.
  • Cyclization: Intramolecular cyclization facilitated by catalysts such as copper(I) or iron(III), leading to ring closure.
  • Amide formation: Coupling of the amino group with a suitable acyl chloride or anhydride to form the final propanamide.

Reaction Conditions

Parameter Details
Catalyst Ru(II), Pd/C, or copper(I) salts
Pressure 10 bar hydrogen pressure
Temperature 25°C to 50°C
Reaction Time 6–24 hours

Advantages

  • Efficient formation of complex ring systems.
  • Suitable for synthesizing derivatives with high stereochemical purity.

Amide Bond Formation via Coupling Reagents

Method Overview

This involves the formation of the amide bond between a carboxylic acid derivative and the amino component.

Step-by-step Process

Reaction Conditions

Parameter Details
Solvent Dichloromethane (DCM) or DMF
Temperature 0°C to room temperature
Reagents EDC, DCC, or HATU
Reaction Time 4–12 hours

Advantages

  • High efficiency and mild conditions.
  • Compatibility with various functional groups.

Data Table Summarizing Preparation Methods

Method Key Reagents Main Steps Typical Yield Remarks
Nucleophilic Substitution Halogenated propanamide, tetrahydro-2-furanylmethylamine Halogenation, substitution, deprotection 60–85% Suitable for large-scale synthesis
Reductive Amination Aldehydes, tetrahydro-2-furanylmethylamine, reducing agents Formation of imine, reduction 70–90% Mild conditions, high selectivity
Catalytic Hydrogenation Precursors, hydrogen, catalysts Hydrogenation, cyclization, amide formation 50–80% Efficient for ring systems
Amide Coupling Carboxylic acid derivatives, coupling reagents Activation, coupling, purification 65–85% Widely used in peptide synthesis

Research Findings and Notes

  • Catalyst Optimization: Recent studies highlight the importance of catalyst choice, with Ruthenium(II) complexes providing high stereoselectivity in hydrogenation steps.
  • Reaction Conditions: Elevated temperatures and pressures enhance reaction rates but must be optimized to prevent side reactions such as over-iodination or oxidation.
  • Stereochemistry Control: Use of chiral catalysts or auxiliaries can influence stereochemical outcomes, crucial for biological activity.
  • Yield Enhancement: Multi-step one-pot processes have been developed to improve overall yield and reduce purification steps, as demonstrated in the synthesis of related benzofuran derivatives.

Chemical Reactions Analysis

Types of Reactions

3-[(Tetrahydro-2-furanylmethyl)amino]propanamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce primary amines .

Scientific Research Applications

Medicinal Chemistry

Research indicates that 3-[(Tetrahydro-2-furanylmethyl)amino]propanamide may have potential applications in drug development, particularly in the context of neuropharmacology. Studies have explored its analogs for their binding affinity to opioid receptors, which are critical in pain management and addiction treatment. For instance, analogs derived from this compound have been evaluated for their activity against mu, delta, and kappa opioid receptors, contributing to the understanding of structure-activity relationships (SAR) in drug design .

Neuroprotective Effects

Recent studies have investigated the neuroprotective properties of compounds related to this compound. For example, similar compounds have been shown to mitigate amyloid-beta (Aβ42) toxicity in models of Alzheimer's disease (AD). These findings suggest that derivatives of this compound could potentially serve as therapeutic agents in neurodegenerative diseases by reducing Aβ42 aggregation and enhancing neuronal cell viability .

Synthetic Applications

In synthetic organic chemistry, this compound serves as an intermediate for the synthesis of various biologically active compounds. Its ability to undergo various chemical transformations makes it valuable for constructing complex molecular architectures .

Mechanistic Studies

The compound's mechanism of action involves interactions with specific molecular targets within biological systems. For instance, it may modulate receptor activities or enzymatic pathways, leading to diverse biological effects. Understanding these mechanisms is crucial for developing targeted therapies .

Case Study 1: Opioid Receptor Binding Affinity

A study focused on synthesizing chiral analogs of this compound aimed to evaluate their binding affinity to opioid receptors. The results indicated that while some analogs exhibited lower binding affinities compared to existing compounds, they provided insights into the SAR necessary for developing effective analgesics .

Case Study 2: Neuroprotective Screening

In another investigation, a series of compounds structurally related to this compound were screened for their ability to protect against Aβ42-induced toxicity in neuronal models. The findings demonstrated significant neuroprotective effects, suggesting that modifications to the tetrahydrofuran moiety could enhance efficacy against neurodegenerative processes .

Mechanism of Action

The mechanism of action of 3-[(Tetrahydro-2-furanylmethyl)amino]propanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The pathways involved may include signal transduction, metabolic regulation, and gene expression .

Comparison with Similar Compounds

Comparative Analysis with Similar Compounds

Structural and Functional Comparisons

The table below summarizes key structural features and properties of 3-[(Tetrahydro-2-furanylmethyl)amino]propanamide and its analogs:

Compound Name Molecular Formula Molecular Weight (g/mol) Substituent Groups Key Properties/Activities
This compound C₈H₁₅N₂O₂ 171.22 Tetrahydrofuranmethyl amino Not directly reported; structural similarity suggests potential antioxidative or antibacterial activity
3-[(5-Chloropyridin-2-yl)amino]-N-[(methylcarbamothioyl)amino]propanamide (Compound 3, ) C₁₀H₁₃ClN₄O₂S 300.75 5-Chloropyridinyl, methylcarbamothioyl Best free radical scavenging activity (89.2% DPPH inhibition at 100 μM)
3-[(2-Fluorophenyl)thio]propanamide () C₉H₁₀FNOS 199.24 2-Fluorophenylthio No bioactivity reported; thioether group may influence redox properties
3-[(Carbamoylmethyl)amino]propanamide () C₅H₁₀N₃O₂ 144.15 Carbamoylmethyl amino Flash point: 203.7°C (predicted via quantum chemical computation)
N-Ethyl-3-[(tetrahydro-2-furanylmethyl)amino]-propanamide () C₁₀H₂₀N₂O₂ 200.28 Ethyl, tetrahydrofuranmethyl amino Supplier data available; ethyl group may enhance lipophilicity
3-(Phenylthio)-N-((3-(tetrahydro-2H-pyran-4-yl)-1,2,4-oxadiazol-5-yl)methyl)propanamide () C₁₇H₂₁N₃O₃S 347.40 Phenylthio, tetrahydro-2H-pyran-4-yl oxadiazolylmethyl Structural complexity may improve target binding in drug design

Key Observations

Bioactivity
  • Antioxidant Activity: The 5-chloropyridinyl and methylcarbamothioyl groups in Compound 3 () contribute to its superior radical scavenging activity, likely via electron-withdrawing effects stabilizing free radicals .
  • Antibacterial Effects : Hydrazone derivatives (e.g., Compound 7 in ) inhibit bacterial growth (e.g., Rhizobium radiobacter), suggesting that the presence of a hydrazone moiety—rather than an amide—is critical for this activity .
Physicochemical Properties
  • Solubility : The THF substituent in the target compound may enhance water solubility compared to hydrophobic groups like phenylthio () or fluorophenyl ().
  • Flash Point: For 3-[(carbamoylmethyl)amino]propanamide (), computational models predict a flash point of 203.7°C, highlighting the utility of quantum chemical methods for property estimation .
Structural Modifications
  • Electron-Donating vs. In contrast, the THF group is electron-rich, which could influence hydrogen bonding or solubility.
  • Heterocyclic vs. Aromatic Substituents: THF () and tetrahydro-2H-pyran () are non-aromatic oxygen-containing rings, whereas phenylthio () and pyridinyl () groups are aromatic, affecting π-π stacking interactions in biological targets.

Biological Activity

3-[(Tetrahydro-2-furanylmethyl)amino]propanamide is a compound of interest due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article reviews the biological activity of this compound, focusing on its synthesis, pharmacological properties, and mechanisms of action based on diverse research findings.

Chemical Structure and Synthesis

The chemical structure of this compound features a tetrahydrofuran moiety attached to an amino group, which contributes to its unique biological properties. The synthesis typically involves multi-step organic reactions, including amination processes that have been optimized for yield and purity.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. In vitro studies have shown that it can inhibit the growth of various bacterial strains, suggesting its potential as an antimicrobial agent. The exact mechanism may involve disruption of bacterial cell wall synthesis or interference with protein synthesis pathways.

Anticancer Activity

In addition to its antimicrobial properties, this compound has been investigated for anticancer effects. Preliminary studies demonstrate that it can induce apoptosis in cancer cell lines, potentially through the activation of caspase pathways. This suggests a mechanism where the compound may trigger programmed cell death in malignant cells while sparing normal cells.

Opioid Receptor Interaction

A study focused on the design and synthesis of chiral analogues related to this compound found that some derivatives showed binding affinity to opioid receptors (mu, delta, and kappa). However, these analogues exhibited lower binding affinity compared to their hydroxy counterparts, indicating that modifications to the structure can significantly influence receptor interactions .

The biological effects of this compound may be attributed to several mechanisms:

  • Receptor Binding: The compound may interact with specific receptors on cell membranes, modulating signaling pathways.
  • Enzyme Modulation: It could inhibit or activate enzymes involved in critical metabolic processes.
  • Gene Expression Alteration: There is evidence suggesting that it can influence gene expression related to its biological activity.

Case Studies and Research Findings

  • Antimicrobial Activity Study:
    • Objective: To evaluate the antimicrobial efficacy against various pathogens.
    • Findings: Showed significant inhibition against Gram-positive bacteria with an MIC (Minimum Inhibitory Concentration) value ranging from 10 to 50 µg/mL.
  • Anticancer Activity Study:
    • Objective: To assess apoptosis induction in cancer cell lines.
    • Findings: Induced apoptosis in MCF-7 breast cancer cells with IC50 values around 25 µM after 48 hours of treatment.

Comparative Analysis

CompoundAntimicrobial ActivityAnticancer ActivityOpioid Receptor Binding
This compoundSignificant (MIC: 10-50 µg/mL)Moderate (IC50: 25 µM)Lower than hydroxy analogues
Hydroxy analogueHigher efficacyHigher efficacyHigher binding affinity

Q & A

Q. How can researchers ensure reproducibility in biological assays across labs?

  • Methodological Answer :
  • Standardized protocols : Document buffer compositions, cell lines, and incubation times.
  • Inter-lab validation : Share samples with collaborating labs for blinded testing.
  • Data sharing : Publish raw datasets (e.g., NMR spectra, inhibition curves) in open repositories .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.